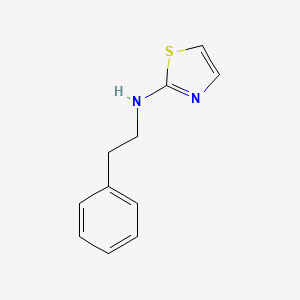

N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

Overview of N-Substituted 2-Aminothiazole (B372263) Derivatives as Research Subjects

Within the broader class of thiazoles, the 2-aminothiazole moiety is a particularly privileged scaffold in drug development. scholarsresearchlibrary.comnih.govmdpi.com It is considered a cornerstone for the synthesis of many biologically active compounds and is present in a number of marketed drugs. researchgate.netresearchgate.netresearchgate.net The 2-amino group provides a critical handle for chemical modification, allowing for the synthesis of a vast library of N-substituted derivatives. researchgate.netresearchgate.net

Table 2: Reported Biological Activities of N-Substituted 2-Aminothiazole Derivatives

| Biological Activity | Description of Research Findings |

|---|---|

| Anticancer | Derivatives have shown potent activity against various cancer cell lines, including breast, leukemia, and prostate cancer. scholarsresearchlibrary.comnih.govnih.gov Some function as kinase inhibitors. nih.gov |

| Antimicrobial | N-substituted compounds have been evaluated for antibacterial and antifungal efficacy, with some showing significant activity against pathogenic strains. scholarsresearchlibrary.comnih.govnanobioletters.comijpsr.com |

| Anti-inflammatory | The scaffold is a component of several anti-inflammatory agents, and new derivatives are frequently explored for this purpose. scholarsresearchlibrary.comresearchgate.net |

| Antiviral / Anti-HIV | Research has identified 2-aminothiazole derivatives with activity against viruses, including HIV. scholarsresearchlibrary.comnih.govresearchgate.net |

| Neuroprotective | Certain derivatives have been investigated for their potential to protect nerve cells, making them subjects of interest for neurodegenerative diseases. scholarsresearchlibrary.com |

| Antitubercular | The scaffold has been used to develop agents active against Mycobacterium tuberculosis. scholarsresearchlibrary.comnih.gov |

Historical Context and Evolution of Research on Phenylethyl-Thiazol-2-amine Systems

The historical development of compounds like N-(2-phenylethyl)-1,3-thiazol-2-amine is rooted in the foundational Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, typically from an α-haloketone and a thiourea (B124793). researchgate.net Early research focused on the synthesis and characterization of the basic 2-aminothiazole core. wikipedia.org

The evolution of this research field saw a progressive shift towards the synthesis of more complex, substituted derivatives to achieve greater biological efficacy and target specificity. nih.govmdpi.com Medicinal chemists began to explore the structure-activity relationships (SAR) by systematically modifying the 2-aminothiazole scaffold at its various positions. The 2-amino group became a primary focus for derivatization, leading to the development of countless N-substituted analogs. nih.govdoaj.org

The introduction of a phenylethyl group at the 2-amino position, creating the phenylethyl-thiazol-2-amine system, represents a specific branch of this evolutionary process. This particular substituent is of interest as it combines a flexible ethyl linker with a rigid, hydrophobic phenyl ring. ontosight.ai This combination allows the molecule to probe binding pockets of biological targets, where the phenyl group can engage in hydrophobic or π-stacking interactions, while the linker provides conformational flexibility. Research on specific molecules like 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has highlighted the potential of this system in medicinal chemistry. ontosight.ai The synthesis of related structures, such as 2-substituted benzothiazoles using phenylethyl aldehyde, further indicates the exploration of this moiety within the broader context of heterocyclic chemistry. mdpi.com The study of phenylethyl-thiazol-2-amine systems is therefore a logical progression in the ongoing effort to fine-tune the pharmacological properties of the highly versatile 2-aminothiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5,8-9H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFFAPQYMPSJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenylethyl 1,3 Thiazol 2 Amine and Its Analogs

Classical Hantzsch Thiazole (B1198619) Synthesis for 2-Aminothiazole (B372263) Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of 2-aminothiazole derivatives. chemicalbook.com This method is widely utilized due to its simplicity and the ready availability of starting materials. bepls.com The classical approach involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide derivative. wikipedia.orgmdpi.com

Reactions of α-Haloketones with Thioamides and Thioureas

The fundamental reaction of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of a thioamide or thiourea on the α-carbon of an α-haloketone. chemhelpasap.com This is followed by an intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.comnih.gov For the specific synthesis of N-substituted 2-aminothiazoles, an appropriately substituted thiourea is employed. The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by selecting different α-haloketones and thiourea derivatives. derpharmachemica.com

The reaction between α-haloketones and thioamides is a well-established method for synthesizing a wide array of thiazole derivatives. beilstein-journals.org The reactivity of α-haloketones is attributed to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov The general mechanism involves the initial formation of an intermediate by the reaction of the thioamide with the α-haloketone, which then undergoes cyclization to form the thiazole ring. beilstein-journals.org

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thiourea/Thioamide | Product | Reference |

|---|---|---|---|

| 2-Bromoacetophenone (B140003) | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | wikipedia.org |

| 3-Chloroacetylacetone | Substituted thioureas | Substituted 2-aminothiazoles | researchgate.net |

Optimization of Reaction Conditions and Catalyst Systems

While the classical Hantzsch synthesis is robust, optimization of reaction conditions can significantly improve yields and reduce reaction times. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts. Solvents such as ethanol (B145695) and dimethylformamide (DMF) are commonly used. nanobioletters.com

The use of catalysts can facilitate the reaction, and various catalyst systems have been explored. These include both homogeneous and heterogeneous catalysts. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com The optimization process often involves screening different solvents, temperatures, and catalyst loadings to identify the most efficient conditions for the synthesis. mdpi.commdpi.com

Modern and Green Chemistry Approaches in Thiazole Ring Construction

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. bohrium.comresearchgate.net This has led to the emergence of modern and green chemistry approaches for the construction of the thiazole ring, aiming to reduce waste, energy consumption, and the use of hazardous materials. bepls.com

Multi-Component Reactions (MCRs) for Thiazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.goviau.ir Several MCRs have been developed for the synthesis of thiazole derivatives. These reactions often proceed in a domino or cascade fashion, minimizing the need for isolation of intermediates and purification steps. nih.gov One-pot three-component reactions of α-haloketones, thiourea, and substituted aldehydes have been successfully employed for the synthesis of new Hantzsch thiazole derivatives. mdpi.comresearchgate.net The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. acs.org

Solvent-Free and Microwave-Assisted Protocols

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic issues associated with solvent use. researchgate.netingentaconnect.com The Hantzsch condensation of α-haloketones with thiourea can be carried out under solvent-free conditions, often with gentle heating, to produce 2-aminothiazoles in good yields. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. bepls.comnih.gov The Hantzsch synthesis of 2-aminothiazoles has been successfully adapted to microwave-assisted protocols, often leading to higher yields and purity of the products compared to conventional heating methods. nih.govacs.org These microwave-assisted reactions can also be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netingentaconnect.com

Table 2: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 hours | Lower | nih.gov |

| Microwave Irradiation | 30 minutes | 89-95% | nih.gov |

Sustainable Catalysis and Reagents

The development of sustainable catalysts and reagents is a key focus of green chemistry. bohrium.com For thiazole synthesis, this includes the use of reusable catalysts and environmentally benign reagents. As mentioned earlier, silica-supported tungstosilicic acid is an example of a reusable solid acid catalyst. mdpi.com Other green catalysts, such as recyclable cross-linked chitosan hydrogel, have also been employed for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com The use of water as a solvent, when possible, is another green approach that has been explored for thiazole synthesis. bepls.com Furthermore, the use of biocatalysts, such as enzymes, is being investigated to promote the synthesis of thiazoles under mild conditions. mdpi.com The development of novel catalysts from renewable resources, like peanut shell biochar, is also a promising area of research for sustainable thiazole synthesis. acs.org

Alternative Synthetic Pathways for 2-Aminothiazole Scaffolds

While the Hantzsch reaction, involving the condensation of α-haloketones with thioamides or thioureas, remains a cornerstone of thiazole synthesis, its reliance on lachrymatory and often unstable α-haloketones has prompted the exploration of alternative strategies. organic-chemistry.orgderpharmachemica.com Modern methodologies aim to provide faster, simpler, and more environmentally benign access to the 2-aminothiazole core, utilizing diverse starting materials and reaction mechanisms.

A notable alternative to the Hantzsch synthesis involves a domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.orgresearchgate.net This method circumvents the need for α-haloketones. The reaction is typically performed under microwave irradiation, which significantly reduces reaction times from hours to minutes and often leads to high yields of the desired 2-aminothiazoles. organic-chemistry.orgresearchgate.net The process is believed to proceed via a 5-exo-dig cyclization pathway. organic-chemistry.org This approach is versatile, allowing for the synthesis of various substituted 2-aminothiazoles by employing differently substituted propargyl bromides and thiourea derivatives. researchgate.net

Table 1: Synthesis of 2-Aminothiazoles via Domino Reaction of Propargyl Bromides and Thioureas This table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives using a domino alkylation-cyclization reaction.

| Entry | Propargyl Bromide Derivative | Thiourea Derivative | Conditions | Yield (%) | Reference |

| 1 | Propargyl bromide | Thiourea | K₂CO₃, DMF, MW, 130°C, 10 min | High | researchgate.net |

| 2 | Substituted propargyl bromides | Substituted thioureas | K₂CO₃, DMF, MW, 130°C, 10 min | High | researchgate.net |

Modern synthetic chemistry has increasingly embraced photocatalysis and metal-catalyzed reactions to forge complex molecular architectures under mild conditions.

Photocatalytic Synthesis: Visible-light photocatalysis offers a green and sustainable approach to 2-aminothiazole synthesis. thieme-connect.comorganic-chemistry.org One such method involves the annulation of enaminones with thioureas. thieme-connect.comorganic-chemistry.org This reaction proceeds through a tandem C-S and C-N bond formation, using air as the terminal oxidant at ambient temperature. organic-chemistry.org Catalysts like Ru(bpy)₃Cl₂·6H₂O are employed to facilitate the reaction upon photoexcitation, which initiates a free-radical mechanism involving single-electron transfer steps and subsequent radical additions leading to cyclization. organic-chemistry.org This method is operationally simple and tolerates a wide range of substrates, producing both monocyclic and fused thiazole derivatives in moderate to excellent yields. thieme-connect.comorganic-chemistry.org

Metal-Catalyzed Coupling: Transition-metal catalysis provides efficient pathways for constructing the thiazole ring and for its subsequent derivatization. Copper (Cu) and iron (Fe) catalysts, for instance, facilitate the one-pot cascade synthesis of fused imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. thieme-connect.com This process involves the intramolecular cyclization of in situ generated thiazolium ylides, efficiently forming two new C-N bonds. thieme-connect.com Palladium (Pd)-catalyzed cross-coupling reactions are also pivotal, particularly for the N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates. acs.org These methods exhibit broad substrate scope and are crucial for creating complex molecules where the 2-amino group is functionalized with various aryl substituents. acs.org

Table 2: Comparison of Catalytic Systems for 2-Aminothiazole Scaffold Synthesis This table outlines different photocatalytic and metal-catalyzed methods for synthesizing thiazole derivatives.

| Catalytic System | Reactants | Catalyst | Key Features | Reference |

| Photocatalysis | Enaminones, Thioureas | Ru(bpy)₃Cl₂·6H₂O | Visible light, uses air as oxidant, ambient temp. | organic-chemistry.org |

| Metal Catalysis | 2-Aminothiazoles, Acetophenones | Cu(OTf)₂/KI or FeCl₃/ZnI₂ | One-pot cascade, forms fused systems | thieme-connect.com |

| Metal Catalysis | 2-Aminothiazoles, Aryl bromides | Palladium complex | N-arylation, broad substrate scope | acs.org |

Another synthetic route to thiazoles involves the chemical transformation of thiazoline precursors. derpharmachemica.com Thiazolines, which are partially saturated analogs of thiazoles, can be dehydrogenated or oxidized to form the aromatic thiazole ring. derpharmachemica.comnih.gov This conversion is a key step in various synthetic sequences. A range of dehydrogenating agents can be employed for this aromatization step, including manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and sulfur. derpharmachemica.com The choice of reagent depends on the specific substrate and desired reaction conditions. This methodology is particularly useful as thiazolines themselves can be synthesized through various routes, providing a versatile entry point to the 2-aminothiazole scaffold. nih.gov

Table 3: Reagents for Dehydrogenation of Thiazolines to Thiazoles This table lists common reagents used for the aromatization of thiazoline precursors to form the thiazole ring.

| Reagent | Description | Reference |

| Manganese Dioxide (MnO₂) | Mild oxidizing agent for dehydrogenation. | derpharmachemica.com |

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent used for conversion. | derpharmachemica.com |

| Sulfur | Elemental sulfur can be used as a dehydrogenating agent. | derpharmachemica.com |

| Copper(I)/Copper(II)/Peroxide | A copper-based oxidation system. | derpharmachemica.com |

Chemical Modifications and Derivatization Strategies of N 2 Phenylethyl 1,3 Thiazol 2 Amine

Functionalization at the Thiazole (B1198619) Ring (C-2, C-4, C-5)

The thiazole ring is a key pharmacophore that can be functionalized at its carbon positions to modulate activity. nih.gov While the C-2 position is occupied by the N-(2-phenylethyl)amino group, the C-4 and C-5 positions are prime targets for substitution. The Hantzsch reaction, a classic method involving the condensation of α-haloketones with thioamides, is a foundational technique for constructing the 2-aminothiazole (B372263) ring and allows for the introduction of diverse substituents at these positions. derpharmachemica.com

Introduction of Aromatic and Heteroaromatic Substituents

The incorporation of various aryl and heteroaryl moieties at the C-4 and C-5 positions of the thiazole ring is a common strategy to expand chemical diversity. By selecting appropriately substituted α-haloketones in Hantzsch-type syntheses, a wide array of aromatic groups can be installed. derpharmachemica.com For instance, the reaction of a substituted 2-bromoacetophenone (B140003) with a relevant thiourea (B124793) can yield 4-aryl-2-aminothiazole derivatives. nanobioletters.com

Research has demonstrated the synthesis of 2-aminothiazoles bearing groups such as phenyl, p-tolyl, and various substituted phenyl rings at the C-4 position. nanobioletters.comresearchgate.net Heteroaromatic rings, including pyridyl and furanyl groups, have also been successfully introduced, further diversifying the structural landscape. nih.gov One notable synthetic route involves a Suzuki reaction to append a 4-fluorophenyl group at the C-5 position of a pre-existing 2-aminothiazole derivative. semanticscholar.org

Table 1: Examples of Aromatic and Heteroaromatic Substituents on 2-Aminothiazole Scaffolds

| Substituent Group | Position of Introduction | Synthetic Method Context |

|---|---|---|

| Phenyl | C-4 | Hantzsch Reaction |

| p-Tolyl | C-4 | Hantzsch Reaction |

| 4-Fluorophenyl | C-5 | Suzuki Reaction |

| Pyridyl | C-4 | Hantzsch Reaction |

| Furan-2-yl | N/A (on side chain) | Amide Coupling |

| 3,5-Dimethoxystyryl | C-4 (via amide) | Amide Coupling |

Modulation with Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the thiazole ring and its substituents can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This modulation can significantly influence the molecule's reactivity and biological interactions. Syntheses have been developed to conveniently produce thiazoles with a variety of substituents that impart different electronic characteristics. derpharmachemica.com

Studies on various 2-aminothiazole derivatives have shown that the nature of these substituents is critical. In some contexts, the introduction of EDGs like methoxy (B1213986) groups has been shown to improve cytotoxic activity. nih.gov Conversely, derivatives bearing EWGs such as nitro groups or halogens (e.g., fluoro, chloro) have also demonstrated potent biological effects. nih.govmdpi.com For example, research has indicated that thiazole derivatives with electron-withdrawing halogen groups on an attached phenyl ring exhibit increased cytotoxic effects. nih.gov

Table 2: Representative Electron-Donating and Electron-Withdrawing Groups on Thiazole Derivatives

| Group Type | Examples | Position of Introduction (General) |

|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃ (Methoxy), -OH (Hydroxy) | C-4, C-5, or on aryl substituents |

| Electron-Withdrawing (EWG) | -Cl, -F, -Br (Halogens), -NO₂ (Nitro), -CF₃ (Trifluoromethyl) | C-4, C-5, or on aryl substituents |

Modifications on the N-(2-phenylethyl) Moiety

The N-(2-phenylethyl) fragment is a crucial component of the molecule, largely contributing to its lipophilicity and conformational flexibility. ontosight.ai This moiety, a well-known scaffold in medicinal chemistry, offers rich opportunities for derivatization. nih.gov

Variations in the Phenylethylamine Side Chain

Modifications to the phenylethylamine side chain can be approached in two primary ways: substitution on the phenyl ring or alteration of the ethyl linker. The phenyl ring is amenable to the introduction of a wide range of functional groups at the ortho, meta, and para positions. Drawing from the broader chemistry of phenethylamines, substituents such as hydroxyl, methoxy, and halogen atoms can be incorporated to alter the electronic and steric profile of this region. wikipedia.org

While less commonly explored in the direct context of N-(2-phenylethyl)-1,3-thiazol-2-amine, the ethyl bridge connecting the phenyl ring and the amine linker could also be modified. Strategies could include chain extension to a propyl or butyl linker, or conformational restriction through cyclization or the introduction of rigidifying elements. Such modifications are known to impact the way the side chain interacts with biological targets. researchgate.net

N-Substitution Patterns on the Amine Linker

The secondary amine linker provides a reactive site for further substitution, converting it into a tertiary amine and altering the molecule's hydrogen-bonding capacity and basicity. A primary strategy for this modification is N-acylation, where an acyl group is introduced via reaction with an acid chloride or anhydride. nih.gov

This approach has been used to prepare a variety of N-acyl-2-aminothiazole derivatives, including acetamides and benzamides. nih.govnih.gov For example, reacting a 2-aminothiazole with chloroacetyl chloride yields an N-(thiazol-2-yl)acetamide, which can serve as an intermediate for further functionalization. google.comijpsr.com Additionally, N-alkylation can be performed to introduce small alkyl groups, such as a methyl group, onto the amine linker. derpharmachemica.com

Table 3: Examples of N-Substitution Patterns on the 2-Amino Group

| Modification Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| N-Acetylation | Acetic Anhydride, Chloroacetyl Chloride | N-acetyl (-COCH₃) |

| N-Benzoylation | Benzoyl Chloride | N-benzoyl (-COPh) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-alkyl (e.g., -CH₃) |

| Thiourea Formation | Phenyl Isothiocyanate | N-phenylthiourea (-CSNHPh) |

Synthesis of Fused Thiazole Heterocycles

The this compound scaffold can serve as a building block for the synthesis of more complex, rigid structures through the creation of fused heterocyclic systems. These polycyclic structures are of significant interest due to their unique conformational properties.

One effective method involves a domino reaction where an epoxy-ketone is reacted with a thiourea derivative in a green solvent like acetic acid. nih.gov This approach facilitates the construction of a thiazole ring fused to a larger molecular framework, such as a steroid, in a single, efficient step. This methodology is versatile, accommodating a wide range of substituents on the thiourea moiety, including alkyl, benzyl (B1604629), phenyl, and heteroaryl groups. nih.gov

Another strategy involves the cyclization of suitably functionalized thiazole derivatives. For example, a 2-aminothiazole derivative bearing a chloroacetamide group at the amino linker can be cyclized with various reagents to form fused systems. mdpi.com Reaction with ortho-substituted anilines can lead to pyrazine-fused compounds, while reaction with thioglycolic acid can produce thiazinedione scaffolds. mdpi.com Furthermore, heterocyclization of 2-aminothiazoles with α-bromo ketones can yield imidazo[2,1-b]thiazole (B1210989) systems. mdpi.com These methods provide robust pathways to novel, fused heterocyclic structures built upon the 2-aminothiazole core.

Table 4: Strategies for the Synthesis of Fused Thiazole Systems

| Synthetic Strategy | Key Reagents | Resulting Fused System Example |

|---|---|---|

| Domino Reaction | Epoxy-ketone, Thiourea derivative | Thiazole fused to steroidal backbone |

| Intramolecular Cyclization | 2-(Chloroacetamido)thiazole, o-Phenylenediamine | Thiazolo[3,2-a]benzimidazole derivative |

| Cyclocondensation | 2-Aminothiazole, α-Bromo Ketone | Imidazo[2,1-b]thiazole |

| Multi-step Cyclization | Aminothiazole derivative, Thioglycolic acid | Thiazinedione scaffold |

Imidazo[2,1-b]thiazole Systems

The fusion of an imidazole (B134444) ring with a 2-aminothiazole core, such as that in this compound, yields the imidazo[2,1-b]thiazole scaffold. This bicyclic heterocyclic system is a prominent feature in many compounds with a wide range of biological activities. researchgate.netconnectjournals.com The synthesis of these systems typically involves the cyclocondensation of a 2-aminothiazole derivative with an α-halocarbonyl compound.

The fundamental reaction involves the nucleophilic amino group of the thiazole attacking the electrophilic carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization to form the fused imidazole ring. For instance, reacting a 2-aminothiazole with α-bromo-3-methoxyacetophenone in ethanol (B145695) leads to the formation of a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) derivative. nih.gov This general strategy can be applied to create a diverse array of substituted imidazo[2,1-b]thiazoles.

More advanced and efficient methods for this transformation include multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example, allowing for the one-pot synthesis of imidazo[2,1-b]thiazoles from a 2-aminothiazole, an aldehyde (such as 3-formylchromone), and an isocyanide. mdpi.com This approach offers high atom economy and allows for the rapid generation of molecular diversity. mdpi.com The reaction conditions can be optimized, with studies showing that heating the reactants in toluene (B28343) at 100 °C can lead to high yields in a short time frame. mdpi.com

The table below summarizes various synthetic approaches to Imidazo[2,1-b]thiazole systems starting from 2-aminothiazoles.

| Reaction Type | Reactants | Key Conditions | Outcome |

| Cyclocondensation | 2-Aminothiazole, α-Haloacetophenone | Heating in ethanol | Fused Imidazo[2,1-b]thiazole ring system nih.gov |

| Groebke–Blackburn–Bienaymé | 2-Aminothiazole, Aldehyde, Isocyanide | Toluene, 100 °C | Substituted Imidazo[2,1-b]thiazoles in high yield mdpi.com |

| Tandem Reaction | Substituted Ethynylimidazo[2,1-b]thiazoles, Aromatic N-Tosylhydrazones | Copper chloride catalyst | Polycyclic N-fused heteroaromatic systems researchgate.net |

Benzothiazole-Fused Derivatives

Benzothiazole (B30560) derivatives represent another important class of fused heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole ring. mdpi.comekb.eg While direct fusion of a benzo group onto the this compound core is a complex transformation, the synthesis of benzothiazole derivatives is a well-established field, typically proceeding from different starting materials.

The most common and versatile method for synthesizing the benzothiazole skeleton is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.commdpi.com This foundational reaction can be adapted to produce a vast range of 2-substituted benzothiazoles.

Key synthetic strategies include:

Condensation with Aldehydes: Reacting 2-aminothiophenol with various aromatic or aliphatic aldehydes is a straightforward method to produce 2-substituted benzothiazoles. ekb.egmdpi.com Catalysts such as a mixture of H2O2/HCl can facilitate this reaction at room temperature. mdpi.com

Reaction with Carboxylic Acids or Acyl Chlorides: The condensation with carboxylic acids or their more reactive derivatives like acyl chlorides also yields 2-substituted benzothiazoles. Microwave-assisted procedures can significantly reduce reaction times and improve yields for reactions involving acyl chlorides like chloroacetyl chloride. mdpi.com

Cyclization with other Reagents: Other reagents, including ketones, nitriles, and isothiocyanates, can also be condensed with 2-aminothiophenol to afford benzothiazole derivatives under various conditions. ekb.egmdpi.com

The table below outlines common methods for the synthesis of benzothiazole derivatives.

| Reactant for Condensation with 2-Aminothiophenol | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | H2O2/HCl, Ethanol, Room Temperature | 2-Aryl-benzothiazoles mdpi.com |

| Chloroacetyl Chloride | Acetic Acid, Microwave Irradiation | 2-Chloromethyl-benzothiazole mdpi.com |

| Isothiocyanate Derivatives | NaI, NaCl, Aqueous Ethanol | N-substituted-benzothiazol-2-amines ekb.eg |

| Aryl Methyl Amines | Ba-doped CoMoO4 NPs, Visible Light | 2-Aryl-benzothiazoles ekb.eg |

Combinatorial Synthesis and Library Generation

The 2-aminothiazole scaffold, the core of this compound, is a highly valuable starting point for combinatorial chemistry and the generation of small molecule libraries. nih.govmdpi.com These libraries, containing hundreds or thousands of structurally related compounds, are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties.

Combinatorial synthesis strategies for 2-aminothiazole libraries often employ parallel synthesis techniques, where multiple reactions are run simultaneously. This can be done in either solution-phase or solid-phase formats. A key advantage of these methods is the ability to introduce diversity at multiple points in the molecular structure by simply changing the building blocks used in the reaction.

One effective procedure involves the solution-phase parallel synthesis of 2-aminothiazoles, which can be fully automated. nih.gov The classic Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioureas, is highly amenable to this approach. derpharmachemica.com By using a diverse set of both reactants, a large library of 2-aminothiazoles with various substituents on the thiazole ring and the amino group can be generated.

For example, a library can be constructed by reacting a panel of substituted thioureas with a panel of substituted α-bromoketones. Further diversity can be introduced by subsequent reactions on the 2-amino group, such as acylation with a variety of carboxylic acids. mdpi.com This modular approach allows for the systematic exploration of the chemical space around the 2-aminothiazole core. Automated synthesizers can perform the reaction, work-up, and isolation steps, leading to the rapid production of compounds in high yield and purity. nih.gov

The following table illustrates a hypothetical combinatorial library generation based on the Hantzsch thiazole synthesis.

| Building Block 1 (Thiourea) | Building Block 2 (α-Bromoketone) | Building Block 3 (Acylating Agent) | Resulting Compound Class |

| Phenylthiourea | 2-Bromoacetophenone | Acetic Anhydride | N-(4-phenylthiazol-2-yl)acetamide derivatives |

| Methylthiourea | 2-Bromo-1-(4-chlorophenyl)ethanone | Benzoyl Chloride | N-(4-(4-chlorophenyl)thiazol-2-yl)-N-methylbenzamide derivatives |

| Ethylthiourea | 2-Bromo-1-(p-tolyl)ethanone | Propionyl Chloride | N-(4-(p-tolyl)thiazol-2-yl)-N-ethylpropanamide derivatives |

| (2-phenylethyl)thiourea | 2-Bromo-1-(furan-2-yl)ethanone | Cyclohexanecarbonyl chloride | N-(4-(furan-2-yl)thiazol-2-yl)-N-(2-phenylethyl)cyclohexanecarboxamide derivatives |

Structure Activity Relationship Sar Studies of N 2 Phenylethyl 1,3 Thiazol 2 Amine Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of N-(2-phenylethyl)-1,3-thiazol-2-amine contains three critical pharmacophoric components that are essential for its biological activity: the 2-aminothiazole (B372263) ring, the flexible ethyl linker, and the terminal phenyl group.

The 2-Aminothiazole Core: This heterocyclic moiety is a cornerstone of the molecule's activity. The thiazole (B1198619) ring, a five-membered aromatic system containing sulfur and nitrogen atoms, acts as a versatile scaffold. nanobioletters.com The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets. The exocyclic amino group at the 2-position is a key interaction point, often serving as a hydrogen bond donor. The aromatic nature and the specific arrangement of heteroatoms in the thiazole ring are considered vital for the pharmacological profile of its derivatives. nanobioletters.com

The Phenylethyl Moiety: The N-(2-phenylethyl) portion of the molecule introduces a significant hydrophobic character, which can be critical for its interaction with hydrophobic pockets within target proteins like enzymes or receptors. nanobioletters.com This group's size, shape, and electronic properties influence the compound's ability to cross biological membranes and fit into binding sites.

The Amine Linker: The secondary amine connecting the thiazole ring and the phenylethyl group provides flexibility to the molecule. This flexibility allows the thiazole and phenyl rings to adopt various spatial orientations, which is crucial for achieving an optimal conformation for binding to a biological target. The nitrogen atom in the linker can also act as a hydrogen bond acceptor. SAR studies on related structures suggest that this linker is a preferred feature for certain biological activities, such as butyrylcholinesterase (BChE) selectivity. academie-sciences.fr

Impact of Substituent Position and Nature on Molecular Interactions

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the thiazole and the phenyl rings. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents dictate the molecule's interaction with its target, affecting potency and selectivity.

Modifications to the aromatic phenyl ring and the addition of aliphatic groups to the core structure have been shown to significantly alter biological activity in related thiazole-containing compounds.

On the phenyl ring, the introduction of electron-withdrawing groups such as fluoro or chloro groups has been associated with enhanced antibacterial activity in some N-aryl-thiazol-2-amine series. nanobioletters.com In a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the presence of 2,4-dimethoxy substitutions on the N-phenyl ring led to a significant increase in antiproliferative activity. Conversely, introducing a methyl or acetyl group at the nitrogen of the 2-aminothiazole linker resulted in reduced activity.

Substitutions on the thiazole ring also play a crucial role. For instance, a methyl group on the thiazole ring can influence the compound's electronic properties and, consequently, its biological activity. In other studies, larger aliphatic groups like a tert-butyl group on the thiazole ring were found to be beneficial for antagonist activity at certain receptors.

The following table summarizes key SAR findings from studies on related thiazole derivatives:

| Compound Series | Substitution Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| N-aryl-thiazol-2-amines | Aromatic Ring (R1) | Fluoro group | Increased antibacterial activity | nanobioletters.com |

| N,4-diaryl-1,3-thiazole-2-amines | N-phenyl ring | 2,4-dimethoxy | Potent antiproliferative activity | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | 2-aminothiazole Nitrogen | Methyl or Acetyl group | Reduced antiproliferative activity | nih.gov |

| N-(thiazol-2-yl)-benzamide analogs | Thiazole Ring (4-position) | tert-butyl | Beneficial for antagonist activity | nih.gov |

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. A chiral center can be introduced into the this compound scaffold, for example, by placing a substituent on the ethyl linker, creating two distinct enantiomers. These enantiomers, while having identical chemical formulas, can exhibit profound differences in their biological activity, potency, metabolism, and toxicity.

Despite the fundamental importance of stereochemistry, specific studies detailing the structure-activity relationships of individual enantiomers of this compound derivatives are not extensively reported in the available literature. However, the broader field of medicinal chemistry has consistently demonstrated that the spatial arrangement of functional groups is critical for molecular recognition. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other may fit poorly, resulting in weak or no activity, or it might even bind to a different target, causing off-target effects. Therefore, the asymmetric synthesis and enantiomeric separation of chiral derivatives remain a critical area for future investigation to fully unlock the therapeutic potential of this chemical class. nih.gov

Analog Comparisons and Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery that involves systematically modifying a biologically active compound to improve its therapeutic properties. For derivatives of this compound, this process involves the synthesis and evaluation of various analogs to enhance potency, selectivity, and pharmacokinetic profiles.

One common strategy involves comparing different linker types. For example, studies on related scaffolds have compared amide linkers with the more flexible amine linkers. In one such study, a flexible benzyl-type substituent connected via an amino linker was found to be preferable for achieving selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr

Another optimization approach is the exploration of diverse substituents on the aromatic rings. Based on initial SAR findings, medicinal chemists can rationally design new analogs. For instance, if small, electron-withdrawing groups on the phenyl ring are found to be beneficial, a series of analogs with different halogen substitutions (F, Cl, Br) at various positions (ortho, meta, para) would be synthesized and tested to identify the optimal substitution pattern. nanobioletters.com Similarly, if a particular substitution on the thiazole ring enhances activity, further exploration with various alkyl or aryl groups at that position can lead to a more potent lead compound. This iterative process of design, synthesis, and testing is fundamental to refining a hit compound into a viable drug candidate. researchgate.net

Development of Structure-Activity Models

To rationalize the complex SAR data and guide the design of new derivatives, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov

For thiazole derivatives, both 2D- and 3D-QSAR studies have been successfully applied. These models use a range of molecular descriptors—such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity or LogP)—to quantify the structural features that are most important for activity.

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods generate 3D contour maps that visualize the regions around the molecule where specific properties are predicted to enhance or diminish biological activity. For example, a CoMFA map might indicate that a bulky, sterically favorable group is preferred in one region, while an electron-withdrawing, electronegative group is favored in another. These models provide a predictive framework that allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Molecular Mechanisms of Action and Biological Target Interactions of N 2 Phenylethyl 1,3 Thiazol 2 Amine Analogs

Interaction with Specific Enzyme Active Sites

Analogs of N-(2-phenylethyl)-1,3-thiazol-2-amine have been identified as inhibitors of several key enzymes. The thiazole (B1198619) ring is a crucial motif for these interactions, and modifications to this core structure allow for binding to a diverse range of enzyme active sites. nih.gov

Enzyme Inhibition Profiles and Kinetics

Cyclooxygenase (COX) Enzymes: A series of 5-thiazol-based thiazolidinone derivatives demonstrated selective inhibitory activity against COX-1 over COX-2 and lipoxygenases (LOX). mdpi.com This selectivity is significant as COX-1 and COX-2, while catalyzing the same reaction, are involved in different physiological and pathophysiological processes. mdpi.com

Neuronal Nitric Oxide Synthase (nNOS): 2-Aminothiazole-based analogs were developed as inhibitors of nNOS. nih.gov However, they were found to be less potent than their 2-aminopyridine (B139424) counterparts. This difference in potency was partly attributed to the smaller size of the 2-aminothiazole (B372263) ring, which lacks the functionality to create beneficial hydrophobic interactions within the enzyme's active site that a methyl group on the pyridine (B92270) ring could provide. nih.gov

Cholinesterases: Certain thieno-thiazolostilbenes and related phenolic thiazolostilbenes have shown significant potential as inhibitors of butyrylcholinesterase (BChE), an enzyme that has attracted attention for its role in the progression of Alzheimer's disease. nih.gov

Other Enzymes: The 2-aminothiazole core is found in molecules that inhibit other critical enzymes, including Poly(ADP-Ribose) Polymerase-1 (PARP-1), which is involved in DNA repair, and beta-secretase (BACE1), a key enzyme in the formation of amyloid plaques in Alzheimer's disease. nih.govmdpi.com

Table 1: Enzyme Inhibition by Thiazole-2-amine Analogs

| Enzyme Target | Analog Class | Observed Effect | Source(s) |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 5-Thiazol-based thiazolidinones | Selective inhibition | mdpi.com |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-Aminothiazole derivatives | Inhibition (less potent than aminopyridine analogs) | nih.gov |

| Butyrylcholinesterase (BChE) | Thieno-thiazolostilbenes | Potent inhibition | nih.gov |

| PARP-1 | 4,5-substituted-2-aminothiazoles | Potent inhibition | nih.gov |

| BACE1 | Ring-fused 1,3-thiazin-2-amines | Potent inhibition | mdpi.com |

Target Identification and Validation Approaches

The identification of specific enzyme targets for thiazole-2-amine analogs involves a combination of activity assays and computational methods.

Enzymatic Assays: To determine the mechanism of anti-inflammatory action for certain thiazole derivatives, their activity against the most common molecular targets, COX-1, COX-2, and LOX, was directly measured. mdpi.com These assays confirmed that the compounds were active only against COX-1, thereby identifying it as the primary molecular target for their anti-inflammatory effects. mdpi.com

Molecular Docking: In silico docking studies are frequently used to predict and understand how these ligands interact with enzyme active sites. For the COX-1 inhibitors, docking studies revealed that the amino acid residue Arg 120 was crucial for the binding and activity of the compounds. mdpi.com Similarly, molecular docking provided insights into the stabilizing interactions between thiazole analogs and the active site of BChE. nih.gov

Receptor Binding Studies and Ligand-Receptor Complex Formation

In addition to inhibiting enzymes, this compound analogs can bind to and modulate the function of ligand-gated ion channels and other receptors.

Agonist, Antagonist, and Modulator Effects on Receptors

Thiazole derivatives have been primarily characterized as antagonists and allosteric modulators at several Cys-loop receptors.

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the ZAC, an atypical member of the Cys-loop receptor superfamily. semanticscholar.org One potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), displayed an IC50 of 3.2 µM and acted as a largely noncompetitive antagonist. semanticscholar.org This suggests the compound functions as a negative allosteric modulator (NAM), binding to a site distinct from the agonist binding site. semanticscholar.org

AMPA Receptor Modulation: Thiazole-carboxamide derivatives have been shown to be potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These compounds effectively inhibit AMPAR-mediated currents. The most potent of the series, TC-2, which features a 3,4,5-trimethoxyphenyl group, demonstrated a significant increase in binding efficiency and receptor engagement. mdpi.com

Table 2: Receptor Modulation by Thiazole-2-amine Analogs

| Receptor Target | Analog Class | Effect | Potency (IC50) | Source(s) |

|---|---|---|---|---|

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamides | Selective Antagonist (NAM) | 3.2 µM (for TTFB) | semanticscholar.org |

| AMPA Receptors | Thiazole-carboxamides | Negative Allosteric Modulator (NAM) | Not specified | mdpi.com |

Ligand-Induced Conformational Changes

The function of allosteric modulators is to induce or stabilize conformational changes in the receptor that alter its activity.

State-Dependent Inhibition: The antagonist effect of TTFB on the ZAC showed a slow onset of channel block. semanticscholar.org This suggests that the inhibition is state-dependent, meaning the modulator may bind preferentially to certain conformational states of the receptor (e.g., open, closed, or desensitized), a hallmark of allosteric modulation. semanticscholar.org The binding of the modulator to transmembrane or intracellular domains of the receptor is believed to drive these conformational shifts. semanticscholar.org

Modulation of Intracellular Signaling Pathways

The interaction of this compound analogs with their primary enzyme or receptor targets initiates a cascade of downstream effects on intracellular signaling pathways.

Signaling via Enzyme Inhibition: The inhibition of COX-1 by thiazole derivatives directly impacts signaling pathways reliant on prostaglandins. mdpi.com By blocking the conversion of arachidonic acid, these compounds reduce the production of prostaglandins, which are crucial mediators of inflammation. mdpi.com Similarly, the inhibition of PARP-1 can interfere with signaling pathways related to DNA damage response and programmed cell death. nih.gov

Signaling via Receptor Modulation: The modulation of ion channels like the ZAC and AMPA receptors has a direct and immediate impact on intracellular signaling. As NAMs of AMPA receptors, thiazole-carboxamides reduce the influx of sodium and calcium ions that occurs upon receptor activation. mdpi.com This dampens excitatory neurotransmission and can protect against excitotoxicity by altering postsynaptic membrane potential and downstream calcium-dependent signaling cascades. mdpi.com Likewise, antagonism of the ZAC alters cellular signaling mediated by zinc and protons, though the full physiological roles of this receptor are still being explored. semanticscholar.org

Cell Cycle Regulation Mechanisms

Thiazole-based compounds have demonstrated the ability to modulate the cell cycle, a critical process in cancer proliferation. Analogs of this compound have been shown to induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled division of cancer cells.

Research has indicated that certain 1,3-thiazole derivatives can cause cell cycle arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. For instance, some analogs have been observed to arrest MCF-7 breast cancer cells at the G1 stage while reducing the cell population in the G2/M phase. This G1 arrest can be triggered by the inhibition of key signaling pathways. For example, some thiazole derivatives have been identified as dual inhibitors of PI3K/mTOR, which are crucial regulators of cell growth and proliferation. Inhibition of these pathways can lead to G0-G1 phase cell cycle arrest in leukemia cell lines like HL-60(TB).

Furthermore, some thiazole analogs have been found to induce cell cycle arrest at the G2/M phase. One study on a specific thiazole derivative in the HL-60 leukemia cell line revealed a clear arrest at the G2/M checkpoint. The mechanism behind this can be linked to the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which, when blocked, can lead to cell cycle arrest at the G1 and G2/M phases.

The following table summarizes the observed effects of various thiazole analogs on cell cycle phases in different cancer cell lines.

| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Reference |

| 1,3-Thiazole derivative | MCF-7 (Breast Cancer) | Arrest at G1 phase, decrease in G2/M phase population | |

| Thiazole derivative | HL-60(TB) (Leukemia) | Arrest at G0-G1 phase | |

| 3-nitrophenylthiazolyl molecule | MDA-MB-231 (Breast Cancer) | Accumulation in G1 and G2/M phases | |

| Thiazole derivative | HL-60 (Leukemia) | Arrest at G2/M phase |

Apoptosis Induction Pathways

In addition to halting cell cycle progression, this compound analogs can actively induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

The primary route of apoptosis induction by many thiazole derivatives appears to be the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation by the Bcl-2 family of proteins. Studies have shown that treatment with certain thiazole analogs leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.

Caspase activation is a hallmark of apoptosis. Research on 1,3-thiazole incorporated phthalimide (B116566) derivatives has demonstrated a significant increase in caspase-3 activity in cancer cells upon treatment. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, some thiazole derivatives have been shown to increase the expression of p53, a tumor suppressor protein that plays a central role in apoptosis. The activation of p53 can, in turn, trigger the expression of pro-apoptotic genes. The induction of apoptosis by these compounds has been confirmed through various assays, including DNA fragmentation analysis and Annexin V-FITC/PI staining, which identify apoptotic cells.

Protein-Ligand Interaction Dynamics at the Molecular Level

The biological activities of this compound analogs are contingent upon their direct interaction with specific protein targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Analysis of Binding Affinity and Specificity

The potency of a compound is directly related to its binding affinity for its target protein. For thiazole-based inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.

Several studies have reported the IC50 values for various thiazole analogs against a range of protein kinases and other cancer-related targets. For instance, certain thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range. Novel thiazole compounds have also been identified as effective inhibitors of PI3Kα and mTOR, with IC50 values comparable to reference drugs.

In the context of cell cycle regulation, diaminothiazole-based compounds have been developed as highly potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, with IC50 values reaching the low nanomolar and even picomolar range. The specificity of these inhibitors is also a critical factor. For example, some 4-thiazol-2-anilinopyrimidine derivatives exhibit significant selectivity for CDK9 over other CDKs like CDK2.

Preclinical Biological Activity Studies Focusing on Mechanistic Insights

Investigation of Antimicrobial Action Mechanisms

The antimicrobial activity of this compound analogs is a subject of ongoing research, with studies pointing towards several potential mechanisms of action. The thiazole ring is a core component in many bioactive compounds, and its derivatives have been evaluated against a range of bacterial and fungal pathogens.

Research into substituted N-phenyl-4-(4-(thiazol-2-yl)phenyl)-thiazol-2-amine derivatives has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria. researchgate.net The antibacterial activity of these compounds was found to be more pronounced against Gram-positive strains than Gram-negative ones. researchgate.net For instance, certain synthesized molecules in a study proved to be more potent than reference drugs against the pathogenic strains tested. researchgate.net One specific compound, 3e, from a series of 2-phenylamino-thiazole derivatives, showed a significant growth inhibitory effect against all tested pathogens, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL for Gram-positive bacteria and 7.81 µg/mL for Candida strains. researchgate.net

Further studies on N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine derivatives identified several compounds with potent antimicrobial activity. nanobioletters.com Analogs such as 3b , 3d , 3e , 3l , and 3m showed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nanobioletters.com Concurrently, compounds 3f , 3g , and 3i from the same series displayed notable antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. nanobioletters.com

The structural characteristics of these analogs play a crucial role in their antimicrobial efficacy. For example, in a series of 2-phenyl-1,3-thiazole derivatives, the position of substituents influences the activity. A derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited moderately enhanced antibacterial and antifungal activity compared to its isomer with the substituent at the 4-position. nih.gov This suggests that the specific arrangement of functional groups around the thiazole core is key to its interaction with microbial targets. While the precise molecular targets are not always fully elucidated, the broad-spectrum activity suggests mechanisms that could involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Table 1: Antimicrobial Activity of Selected Thiazol-2-amine Analogs

| Compound ID | Target Organism(s) | Activity/MIC Value | Source |

|---|---|---|---|

| Compound 3e | Gram-positive bacteria | 31.25 µg/mL | researchgate.net |

| Candida strains | 7.81 µg/mL | researchgate.net | |

| Compounds 3b, 3d, 3e, 3l, 3m | B. subtilis, S. aureus, E. coli | Significant antibacterial activity | nanobioletters.com |

| Compounds 3f, 3g, 3i | C. albicans, A. flavus, A. niger | Significant antifungal activity | nanobioletters.com |

| Compound 12 (4-hydroxyphenyl at 2-position) | S. aureus, E. coli, A. niger | MIC of 125–150 µg/mL | nih.gov |

Molecular Basis of Antiproliferative Effects in Cell Models

The antiproliferative properties of this compound analogs have been attributed to their interaction with specific molecular targets crucial for cancer cell growth and proliferation. A primary mechanism identified is the inhibition of tubulin polymerization, a critical process for cell division.

A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors. nih.gov The most potent compound from this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , displayed significant antiproliferative activity against three human cancer cell lines with IC50 values ranging from 0.36 to 0.86 µM. nih.gov Further investigation revealed that this compound potently inhibits tubulin polymerization, disrupting the dynamics of cellular microtubules in a manner similar to the known colchicine (B1669291) binding site inhibitor, Combretastatin A-4 (CA-4). nih.gov Molecular docking studies confirmed that compound 10s likely binds to the colchicine binding site of tubulin. nih.gov This disruption of microtubule function leads to cell cycle arrest at the G2/M phase, ultimately inducing cell death. nih.gov

Another key molecular target for thiazole-based antiproliferative agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply tumors. Inspired by the VEGFR-2 inhibitor sunitinib (B231), a series of novel 2-oxoindolin-3-ylidene thiazole derivatives were developed. nih.gov Among these, compound 4c was identified as particularly potent, with a VEGFR-2 inhibition IC50 value of 0.047 µM, which is more potent than sunitinib (IC50 of 0.167 µM). nih.gov Mechanistically, compound 4c was found to induce cell cycle arrest in the G0/G1 phase, promote apoptosis, and increase the expression of apoptosis-related proteins caspase-3 and caspase-9 in HepG2 cancer cells. nih.gov

These findings highlight that the antiproliferative effects of this compound analogs can be attributed to distinct and highly specific molecular mechanisms, including the disruption of the cytoskeleton via tubulin inhibition and the blockade of signaling pathways essential for tumor angiogenesis via VEGFR-2 inhibition.

Table 2: Antiproliferative Mechanisms of Selected Thiazole Analogs

| Compound ID | Molecular Target | Mechanism of Action | Cell Line(s) | IC50 Value | Source |

|---|---|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin | Inhibits tubulin polymerization; binds to colchicine site; induces G2/M cell cycle arrest | SGC-7901, A549, HCT-8 | 0.36 - 0.86 µM | nih.gov |

| Compound 4c (2-oxoindolin-3-ylidene thiazole derivative) | VEGFR-2 | Inhibits VEGFR-2 kinase activity; induces G0/G1 cell cycle arrest; promotes apoptosis | HepG2 | 0.047 µM (VEGFR-2) | nih.gov |

Computational and Theoretical Investigations of N 2 Phenylethyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

No specific studies detailing the molecular docking of N-(2-phenylethyl)-1,3-thiazol-2-amine against any biological target were found. Consequently, there is no available data on its predicted binding modes or calculated binding affinities (e.g., docking scores in kcal/mol).

Identification of Potential Off-Targets

The identification of potential off-targets, which are unintended biological targets for a molecule, is a critical step in assessing potential side effects. This is often done through reverse docking or screening against a panel of known proteins. No such studies have been published for this compound.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful technique for understanding the physical movements of atoms and molecules over time. In the context of drug discovery, it is used to analyze the stability of a ligand-protein complex and to refine the understanding of their interactions.

Conformational Stability Analysis of Ligand-Protein Complexes

Without initial docking studies to provide a starting complex, no MD simulations for this compound bound to a protein have been performed or published. Therefore, data on the conformational stability, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) plots, is not available.

Free Energy Calculations (e.g., MM-PBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. As no MD simulations have been reported, there are no published binding free energy calculations for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide information on molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and other electronic descriptors. A search of the literature did not reveal any studies that have performed and published quantum chemical calculations specifically for this compound.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. researchgate.net

The geometry optimization process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. This computational approach allows for the determination of the most stable arrangement of the atoms by finding the minimum energy state on the potential energy surface. The optimized structure is crucial for understanding how the molecule interacts with biological targets. For instance, the planarity of the thiazole (B1198619) ring and the rotational freedom of the phenylethyl side chain are critical features that DFT can accurately model. researchgate.netepu.edu.iq Studies on similar thiazole derivatives have demonstrated that DFT is a reliable method for predicting geometries that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for Thiazole Derivatives from DFT Studies

| Parameter | Typical Value Range |

|---|---|

| C-S bond length (thiazole ring) | 1.70 - 1.77 Å |

| C-N bond length (thiazole ring) | 1.30 - 1.40 Å |

| C=N bond length (thiazole ring) | 1.30 - 1.38 Å |

| C-C bond length (phenyl ring) | ~1.39 Å |

| Thiazole Ring Angles | 110° - 117° |

Note: These are generalized values from DFT studies on related thiazole compounds and serve as expected ranges for this compound.

Electronic Structure and Reactivity Descriptors

Beyond geometry, DFT is used to calculate the electronic properties of this compound, which are fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors help in understanding how the molecule will interact with other species, such as biological receptors or enzymes. researchgate.net

Table 2: Key Electronic and Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These formulas provide the basis for calculating reactivity from HOMO and LUMO energies derived from DFT.

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. This is invaluable for predicting regions involved in non-covalent interactions, which are essential for drug-receptor binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential tools in medicinal chemistry that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Development of Predictive Models for Biological Activity

For a class of compounds like thiazole derivatives, QSAR models can be developed to predict their biological activity, such as antimicrobial or enzyme inhibitory potential. researchgate.netnanobioletters.com The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., dipole moment, HOMO-LUMO gap), steric (e.g., molecular volume), or lipophilic (e.g., LogP). pensoft.netimist.ma

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that relates these descriptors to the observed activity. imist.ma A robust QSAR model has high statistical significance (e.g., high R² value) and predictive power, which is assessed through internal and external validation techniques. nih.gov For phenylethylamine derivatives, QSAR has been successfully used to discriminate between agonists and antagonists and to predict their activities. Such models can guide the rational design of new, more potent analogues of this compound by identifying the key molecular features that influence its biological effect. mdpi.com

Electronic Topological Methods and Neural Networks in SAR

More advanced Structure-Activity Relationship (SAR) studies incorporate sophisticated computational methods. Electronic topological methods translate the molecular structure into numerical descriptors that capture information about electron distribution and molecular shape. These descriptors can then be used in more complex modeling techniques.

Artificial Neural Networks (ANNs) are a powerful machine learning approach used in QSAR to handle non-linear relationships between molecular descriptors and biological activity. imist.ma For complex datasets of compounds like phenethylamines, ANNs have been shown to yield predictive models with higher accuracy than traditional linear regression methods. mdpi.com These networks can learn intricate patterns in the data, making them well-suited for predicting the activity of new compounds and prioritizing them for synthesis and testing.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds but similar biological activity. Studies on thiazole derivatives have successfully used this approach to discover novel inhibitors for specific biological targets. mdpi.com

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. Computational, or in silico, methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. derpharmachemica.com Predicting these properties for this compound can help in research design and avoid late-stage failures.

Various software tools and web servers can calculate a range of ADMET-relevant parameters based on the molecule's structure. nih.govresearchgate.netresearchgate.net These predictions help researchers evaluate the drug-likeness of a compound and identify potential liabilities.

Table 3: Common In Silico ADMET Predictions

| Parameter | Predicted Property | Importance in Research Design |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Affects where the drug goes in the body and its availability. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Identifies potential drug-drug interactions. |

| Excretion | Renal clearance prediction | Influences dosing frequency and half-life. |

| Toxicity | Ames test (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity | Flags potential safety concerns early in development. |

These parameters are commonly predicted for drug candidates to guide their development.

By leveraging these computational tools, researchers can prioritize compounds with favorable ADMET profiles, thereby optimizing resources and increasing the likelihood of developing a successful drug. derpharmachemica.comidaampublications.in

Advanced Characterization and Analytical Techniques in N 2 Phenylethyl 1,3 Thiazol 2 Amine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of N-(2-phenylethyl)-1,3-thiazol-2-amine. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, IR, and Mass Spectrometry offer a detailed picture of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a compound like this compound, specific signals would be expected for the protons of the phenylethyl group and the thiazole (B1198619) ring. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge would present as distinct triplets, a result of spin-spin coupling with each other. The protons on the thiazole ring would appear as doublets in the aromatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring, the ethyl linker, and the thiazole ring would all resonate at characteristic chemical shifts, confirming the carbon skeleton of the molecule.

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H (Phenyl) | 7.86–7.79 | Multiplet |

| Aromatic-H (Phenyl) | 7.36 | Multiplet |

| Aromatic-H (Phenyl) | 7.30–7.21 | Multiplet |

| -NH₂ | 7.13 | Singlet |

| Thiazole-H | 6.98 | Singlet |

| Note: Data for 2-Amino-4-phenylthiazole in DMSO-d₆. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the phenyl and thiazole rings would be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring is expected in the 1620-1650 cm⁻¹ region, while C=C stretching bands for the aromatic rings would appear between 1450 and 1600 cm⁻¹. Finally, the characteristic C-S stretching vibration of the thiazole ring would be found in the fingerprint region, typically around 600-800 cm⁻¹.

The following table presents typical IR absorption bands for 2-aminothiazole (B372263) derivatives, which are instructive for predicting the spectrum of the title compound. universalprint.org

| Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3353 |

| C=N Stretch (Thiazole) | 1515 |

| C=C Stretch (Aromatic) | 1455 |

| C-S-C Stretch (Thiazole) | 1091 |

| Note: Representative data for a 2-aminothiazole derivative. universalprint.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

In the mass spectrum of this compound (C₁₁H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (204.29 g/mol ). Electron impact ionization would likely lead to characteristic fragmentation. Prominent fragments could arise from the cleavage of the bond between the ethyl group and the amine (alpha-cleavage), or cleavage of the thiazole ring. The study of fragmentation patterns of related 2-amino-4-arylthiazoles has shown that cleavage of the thiazole ring is a common pathway. nih.gov

| Ion | Proposed Structure/Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₈H₉]⁺ | Loss of phenylethyl radical |

| [C₈H₉]⁺ | Phenylethyl cation (Tropylium ion) |

| [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) cleavage |

| Note: This table represents plausible fragmentation patterns for this compound based on general principles of mass spectrometry. libretexts.org |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a high-quality single crystal of the compound is required. For a compound like this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.